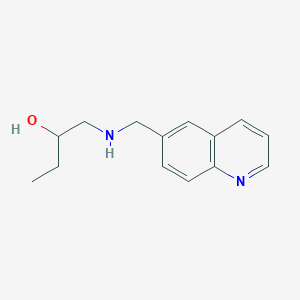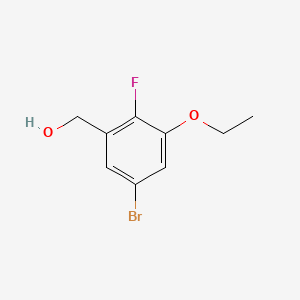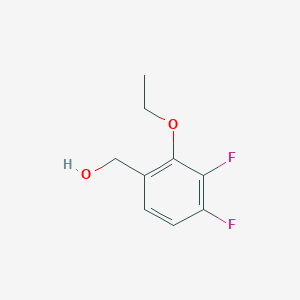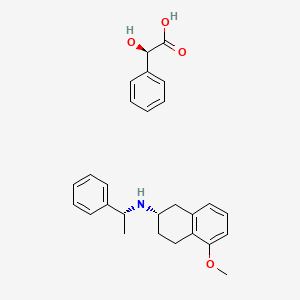
(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (R)-2-hydroxy-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a phenylethylamine moiety, and a tetrahydronaphthalene ring system, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, the introduction of the methoxy group, and the coupling of the phenylethylamine moiety. Common synthetic routes may involve:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling of the Phenylethylamine Moiety: This can be done through reductive amination or other coupling reactions using suitable catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the ®-2-hydroxy-2-phenylacetate moiety.
®-2-Hydroxy-2-phenylacetate: Lacks the tetrahydronaphthalene and methoxy groups.
Uniqueness
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine ®-2-hydroxy-2-phenylacetate is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
属性
分子式 |
C27H31NO4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-phenylacetic acid;(2S)-5-methoxy-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H23NO.C8H8O3/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2;9-7(8(10)11)6-4-2-1-3-5-6/h3-10,14,17,20H,11-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,17+;7-/m11/s1 |
InChI 键 |
MLGMIWRLVJVHFL-HRUFZUORSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCC3=C(C2)C=CC=C3OC.C1=CC=C(C=C1)[C@H](C(=O)O)O |
规范 SMILES |
CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC.C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
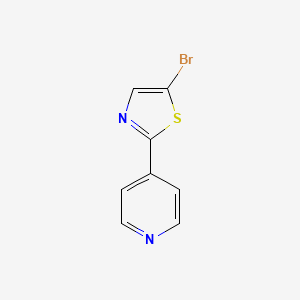

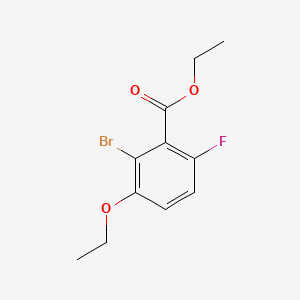

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)

